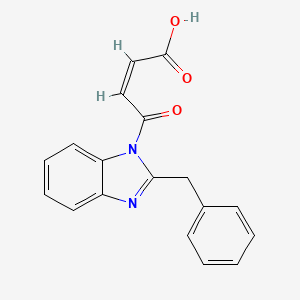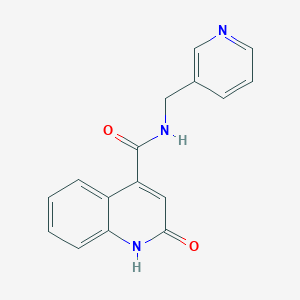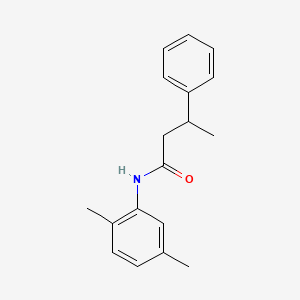![molecular formula C20H16ClN3O2 B4971932 4-{[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}-2-piperazinone](/img/structure/B4971932.png)
4-{[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}-2-piperazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of complex molecules akin to "4-{[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}-2-piperazinone" involves multifaceted strategies to introduce specific functional groups and structural frameworks. One relevant synthesis approach detailed in the literature includes the use of palladium-catalyzed oxidative carbonylation reactions, which facilitate the formation of quinoline-4-one derivatives from 2-ethynylaniline derivatives. This method is noted for its efficiency in constructing quinoline scaffolds, a core component of the molecule (Costa et al., 2004).
Molecular Structure Analysis
The molecular structure and conformation of related compounds are often characterized using techniques such as X-ray crystallography, which provides insight into the molecule's 3D geometry. For instance, a study on a similar molecule, 1,5-bis(4-chlorophenyl)-3-(2-(4-methylpiperazin-1-yl)quinolin-3-yl)pentane-1,5-dione, revealed detailed structural information including conformational aspects and intermolecular interactions, offering a blueprint for understanding the molecular geometry of "this compound" (Murugesan et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving piperazine derivatives, including electrochemical oxidation processes, are essential for introducing functional diversity and complexity into the molecule. The electrochemical oxidation of 4-(piperazin-1-yl)phenols, for example, has been studied to synthesize bisindolyl-p-quinone derivatives, showcasing the versatile reactivity of piperazine-containing compounds (Amani et al., 2012).
Physical Properties Analysis
The physical properties of such complex molecules can be inferred from spectroscopic and computational studies, including DFT calculations. These studies provide valuable information on the molecule's electronic structure, such as HOMO-LUMO gaps, which are indicative of its chemical stability and reactivity. For similar compounds, DFT and spectroscopic analyses have elucidated key physical properties, facilitating a deeper understanding of "this compound" (Wazzan et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity towards electrophilic and nucleophilic attacks, can be predicted through computational analyses such as Fukui function analysis. Such studies highlight the reactive sites within the molecule, offering insights into its potential chemical behavior and interactions with biological targets. For closely related molecules, studies have identified specific sites prone to electrophilic and nucleophilic attacks, providing a basis for understanding the chemical reactivity of "this compound" (Murugesan et al., 2021).
Mechanism of Action
Safety and Hazards
The safety data sheet for a similar compound, 4-Chlorophenylboronic acid, indicates that it is harmful if swallowed . It is recommended to wash skin thoroughly after handling and not to eat, drink or smoke when using this product . If swallowed, it is advised to immediately make the victim drink water and consult a physician .
Future Directions
The rapid rise of infectious diseases has become one of the biggest potential threats to human health, particularly because of the emergence of resistance to current antimicrobial drugs . Therefore, there is a growing interest in the modification and functionalization of quinoline compounds, aiming to find new applications from these compounds .
properties
IUPAC Name |
4-[2-(4-chlorophenyl)quinoline-4-carbonyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2/c21-14-7-5-13(6-8-14)18-11-16(15-3-1-2-4-17(15)23-18)20(26)24-10-9-22-19(25)12-24/h1-8,11H,9-10,12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWXBTHNZMJIFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-3-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B4971851.png)


![4-fluoro-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B4971875.png)
![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(tert-butyl)glycinamide](/img/structure/B4971882.png)
![N,N-dimethyl-N'-(3-methylbenzyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4971891.png)
![2-[(2-chlorobenzoyl)amino]-N-(2-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4971896.png)

![2-[2-(4-bromophenyl)-2-oxoethyl]isoquinolinium bromide](/img/structure/B4971907.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,6-difluorophenyl)acetamide](/img/structure/B4971911.png)

![2-butyl-5-({4-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-1-piperidinyl}carbonyl)-1,3-benzoxazole](/img/structure/B4971936.png)

![N-[3-(dimethylamino)propyl]-2-(1-naphthyloxy)acetamide](/img/structure/B4971957.png)